4-(Ethoxymethyl)piperidine

Overview

Description

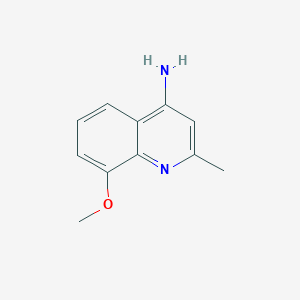

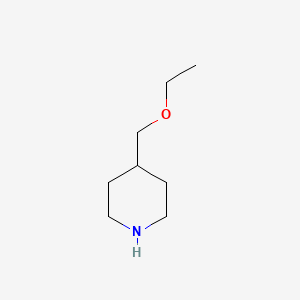

4-(Ethoxymethyl)piperidine is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . A concise and high-yielding double aza-Michael reaction is presented as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones .Molecular Structure Analysis

The molecular formula of 4-(Ethoxymethyl)piperidine is C8H18ClNO . It has a molecular weight of 179.69 g/mol . The InChI code is 1S/C8H17NO.ClH/c1-2-10-7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

4-(Ethoxymethyl)piperidine has a molecular weight of 179.69 g/mol . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 179.1076919 g/mol .Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

“4-(Ethoxymethyl)piperidine” serves as a key intermediate in the synthesis of various biologically active piperidine derivatives. These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals, including alkaloids . The ability to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones is essential for the development of new medications with potential therapeutic effects .

Anticancer Agent Development

Piperidine compounds, including “4-(Ethoxymethyl)piperidine” derivatives, have shown promise as potential clinical agents against various cancers such as breast, prostate, colon, lung, and ovarian cancer . They can be used alone or in combination with other novel drugs to enhance their efficacy in cancer treatment.

Pharmacological Applications

The pharmacological applications of piperidine derivatives are vast. They are involved in the modulation of several crucial signaling pathways essential for the establishment of cancers, including STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK . This makes them valuable in the development of pharmacological interventions for cancer therapy.

Alleviation of Inflammatory Conditions

Piperidine derivatives have been observed to alleviate eosinophil infiltration and reduce Th2 cytokines, namely IL-4 and IL-5, which are associated with inflammatory conditions . This suggests that “4-(Ethoxymethyl)piperidine” could be used to synthesize compounds with anti-inflammatory properties.

Chemical Synthesis and Organic Chemistry Research

“4-(Ethoxymethyl)piperidine” is also significant in the field of organic chemistry research. It is used in intra- and intermolecular reactions to form various piperidine derivatives, which are important synthetic blocks for drug construction . The development of fast and cost-effective methods for the synthesis of these compounds is a key area of study in modern organic chemistry.

Mechanism of Action

Target of Action

It is known that piperidine, a structural component of 4-(ethoxymethyl)piperidine, is a key element in many pharmaceutical compounds

Mode of Action

Piperidine derivatives have been shown to interact with various signaling pathways, including stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, which are crucial for the establishment of cancers . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

While the specific biochemical pathways affected by 4-(Ethoxymethyl)piperidine are not well-studied, piperidine has been shown to activate signaling pathways like NF-κB, PI3k/Aκt, etc., which are involved in cancer progression . It is also known to induce apoptosis through the caspase-dependent pathway .

Result of Action

Piperidine derivatives have been shown to have anticancer potential when used alone or in combination with other drugs . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(ethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-10-7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKNDCQREJHGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589437 | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethoxymethyl)piperidine | |

CAS RN |

265108-38-1 | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265108-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.